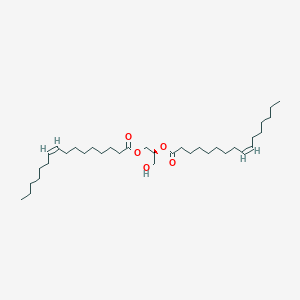

1,2-di-(9Z-hexadecenoyl)-sn-glycerol

Description

1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.

Propriétés

Formule moléculaire |

C35H64O5 |

|---|---|

Poids moléculaire |

564.9 g/mol |

Nom IUPAC |

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1 |

Clé InChI |

HSQHRRHRYJNSOC-DWCRPSDDSA-N |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canonique |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 1,2-Diacylglycerol Isomers for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for synthesizing specific 1,2-diacylglycerol (DAG) isomers, critical lipid second messengers involved in a myriad of cellular signaling pathways. This document details both chemical and enzymatic approaches, offering step-by-step experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to 1,2-Diacylglycerols

Diacylglycerols are pivotal intermediates in lipid metabolism and are central to cellular signaling. Specifically, the sn-1,2-diacylglycerol isomer is a potent second messenger that activates a range of downstream effector proteins, most notably protein kinase C (PKC) isozymes.[1] The precise stereochemistry of DAGs is crucial for their biological activity, making the synthesis of specific isomers an essential tool for studying cellular processes and for the development of targeted therapeutics. This guide explores the primary strategies for achieving stereoselective synthesis of 1,2-DAGs.

Chemical Synthesis of Specific 1,2-Diacylglycerol Isomers

Chemical synthesis offers precise control over the stereochemistry and acyl chain composition of the target 1,2-DAG. Common strategies involve the use of chiral precursors and protecting group chemistry to ensure regioselectivity.

Synthesis from Chiral Precursors

A prevalent strategy for the asymmetric synthesis of 1,2-diacyl-sn-glycerols is the use of readily available chiral starting materials such as D-mannitol or (S)-(+)-1,2-isopropylidene glycerol (solketal).[2][3]

This multi-step synthesis involves protection of the primary hydroxyl group, acylation of the secondary hydroxyl group, deprotection, and a final acylation.

-

Protection of the primary hydroxyl group:

-

To a solution of (S)-(+)-1,2-isopropylidene glycerol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting benzyl ether by column chromatography on silica gel.

-

-

Deprotection of the isopropylidene group:

-

Dissolve the benzyl ether in a 60% aqueous acetic acid solution.[2]

-

Heat the mixture to 60-65 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the diol by column chromatography.

-

-

Selective Acylation of the primary hydroxyl group:

-

Dissolve the diol (1 equivalent) and the first fatty acid (1.1 equivalents) in anhydrous dichloromethane (DCM) containing 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C and stir the reaction at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the mono-acylated product by column chromatography.

-

-

Acylation of the secondary hydroxyl group:

-

Dissolve the mono-acylated product (1 equivalent) and the second fatty acid (1.5 equivalents) in anhydrous DCM with DMAP (0.1 equivalents).

-

Add DCC (1.5 equivalents) at 0 °C and stir at room temperature overnight.

-

Work up and purify as described in the previous step to obtain the 1,2-diacyl-3-O-benzyl-sn-glycerol.

-

-

Debenzylation to yield the final 1,2-diacyl-sn-glycerol:

-

Dissolve the diacylated product in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add palladium on carbon (10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) until TLC indicates complete deprotection.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final 1,2-diacyl-sn-glycerol.

-

Asymmetric Synthesis from Achiral Precursors

An efficient method for the asymmetric synthesis of chiral 1,2-diacylglycerols starts from the achiral allyl bromide.[4]

This four-step synthesis provides chiral 1,2-diacyl-sn-glycerol with a high enantiomeric excess and an overall yield of approximately 78%.[4]

-

Formation of Allyl 4-methoxyphenyl ether:

-

React allyl bromide with 4-methoxyphenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.

-

-

Asymmetric Dihydroxylation:

-

Subject the allyl 4-methoxyphenyl ether to asymmetric dihydroxylation using an AD-mix catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity.[4]

-

-

Diacylation:

-

Acylate the resulting diol with the desired fatty acids using standard esterification methods (e.g., fatty acid anhydrides or acid chlorides in the presence of a base like pyridine or DMAP).

-

-

Deprotection:

-

Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) under mild conditions to prevent acyl migration, yielding the chiral 1,2-diacylglycerol.[4]

-

Figure 1: Chemical synthesis workflow of 1,2-diacyl-sn-glycerol.

Enzymatic Synthesis of 1,2-Diacylglycerol Isomers

Enzymatic methods provide a milder and often more environmentally friendly alternative to chemical synthesis. Lipases are commonly employed for their ability to catalyze esterification and glycerolysis reactions with high regioselectivity.

Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a triacylglycerol (TAG) with glycerol to produce a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs). The use of 1,3-regiospecific lipases can enrich the product mixture in 1,2(2,3)-DAGs.

-

Reaction Setup:

-

In a reaction vessel, combine soybean oil and glycerol. A typical molar ratio of oil to glycerol for DAG production is 2:1.[5]

-

Add the immobilized lipase (e.g., Lipozyme RMIM or a lipase from Pseudomonas sp.). Enzyme loading can be optimized, for instance, at 14% (w/w) of the lard substrate.[6]

-

For solvent-free systems, the reaction is typically run at elevated temperatures (e.g., 40-65 °C) with vigorous stirring (e.g., 500-700 rpm) to ensure adequate mixing of the immiscible phases.[7][6]

-

-

Reaction Conditions:

-

Incubate the reaction mixture for a specified time (e.g., 8-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the composition by HPLC or TLC.[6]

-

Optimal temperatures can vary depending on the lipase used; for example, 45-50 °C has been found to be effective for Lipozyme RMIM.[6]

-

-

Product Isolation and Purification:

-

After the reaction, separate the immobilized enzyme by filtration.

-

The product mixture, containing unreacted TAGs, MAGs, DAGs, and glycerol, can be purified. Molecular distillation is an effective method to enrich the DAG content.[6][8] A two-step crystallization process can also be employed for purification.[9]

-

Lipase-Catalyzed Esterification

Esterification involves the direct reaction of glycerol with free fatty acids. This method allows for the incorporation of specific fatty acids into the DAG molecule.

-

Reaction Setup:

-

Dissolve glycerol and oleic acid in a suitable organic solvent (e.g., hexane or t-butanol) to overcome the poor miscibility of the substrates. A molar ratio of fatty acid to glycerol of 2.5:1 has been used.[10]

-

Add the immobilized lipase, such as Novozym 435.

-

The reaction may require a system for water removal (e.g., molecular sieves or vacuum) to drive the equilibrium towards product formation.

-

-

Reaction Conditions:

-

Incubate the reaction at a controlled temperature (e.g., 60 °C) with stirring.[11]

-

Monitor the reaction progress by analyzing the consumption of free fatty acids or the formation of DAGs.

-

-

Product Isolation:

-

Remove the enzyme by filtration.

-

Evaporate the solvent and purify the resulting acylglycerols by column chromatography or molecular distillation.

-

Figure 2: Enzymatic synthesis of 1,2-diacylglycerol via glycerolysis.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method depends on factors such as desired stereospecificity, scale, cost, and available equipment. The following tables summarize quantitative data from various studies.

Table 1: Chemical Synthesis of 1,2-Diacylglycerols

| Starting Material | Key Reagents/Steps | Overall Yield (%) | Purity/Enantiomeric Excess | Reference |

| Allyl Bromide | Asymmetric dihydroxylation, CAN deprotection | 78% | High enantiomeric excess | [4] |

| D-Mannitol | Isopropylidene acetal formation, oxidation, benzylation, acylation, deprotection | 49.3% | Not specified | [3] |

| (S)-(+)-1,2-Isopropylidene Glycerol | Benzyl protection, acylation, debenzylation | 2.33% | 98% enantiomeric purity of starting material | [2] |

Table 2: Enzymatic Synthesis of Diacylglycerols

| Method | Lipase | Substrates | DAG Content (%) | Reaction Time (h) | Reference |

| Glycerolysis | Lipozyme RMIM | Lard, Glycerol | 61.76% (in reaction mixture) | 8 | [6] |

| Glycerolysis | Pseudomonas sp. | Soybean Oil, Glycerol | ~40% (estimated from graph) | 1 | [7] |

| Glycerolysis | Immobilized MAS1-H108W | Olive Oil, Glycerol | 49.3% | 4 | [12] |

| Esterification | Novozym 435 | Caprylic Acid, Glycerol | 77.26% (in packed bed reactor) | 7 | [11] |

| Esterification & Glycerolysis | ANL-MARE | Soy Sauce By-product Oil, Glycerol | 66.76% | 14 | [13] |

Purification and Analysis of 1,2-Diacylglycerol Isomers

Accurate analysis of the synthesized DAGs is crucial to confirm their isomeric purity. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.

Experimental Protocol: HPLC Analysis of DAG Isomers[15][16][17][18]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: Isocratic elution with 100% acetonitrile is effective for separating 1,2(2,3)- and 1,3-DAG isomers.[14][15][16]

-

Detection: UV detection at 205 nm is suitable for acylglycerols.[14][15][16]

-

Elution Order: Typically, 1,3-DAG isomers elute before their corresponding 1,2-DAG counterparts with the same fatty acid composition.[14][15][16]

-

Quantification: Linearity for quantification can be achieved over a wide range, with limits of detection and quantification in the sub-microgram per milliliter range.[15][16]

Signaling Pathways Involving sn-1,2-Diacylglycerol

sn-1,2-Diacylglycerol generated at the plasma membrane, typically through the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP₂), acts as a critical second messenger. Its primary role is the recruitment and activation of protein kinase C (PKC) isoforms.

The activation of conventional and novel PKC isoforms by sn-1,2-DAG is a key event in numerous signaling cascades that regulate cell growth, differentiation, apoptosis, and other cellular functions. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.[1][17][18]

Figure 3: Activation of the Protein Kinase C signaling pathway.

References

- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijettjournal.org [ijettjournal.org]

- 6. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 17. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 1,2-Dipalmitoleoyl-sn-Glycerol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol, a specific diacylglycerol (DAG) with significant potential in pharmaceutical and research applications. While the broader enzymatic production of DAGs is well-documented, this paper consolidates available knowledge to present a targeted approach for the synthesis of this particular molecule. We will explore the primary enzymatic routes, focusing on lipase-catalyzed esterification and glycerolysis, and discuss key reaction parameters, enzyme selection, and purification strategies. Detailed, generalized experimental protocols are provided, alongside a summary of quantitative data from related studies to guide laboratory-scale synthesis. Furthermore, the role of 1,2-diacylglycerols in cellular signaling is illustrated to provide context for the application of 1,2-dipalmitoleoyl-sn-glycerol in drug development and biomedical research.

Introduction

Diacylglycerols (DAGs) are crucial molecules in various biological and industrial contexts. They serve as key intermediates in lipid metabolism and are pivotal second messengers in cellular signaling pathways. Specifically, the sn-1,2-DAG isomer is a potent activator of several protein kinase C (PKC) isoforms, which regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] The unique fatty acid composition of a DAG molecule can influence its biological activity and physical properties, making the synthesis of specific DAGs, such as 1,2-dipalmitoleoyl-sn-glycerol, a topic of great interest for researchers and drug developers.

Enzymatic synthesis of DAGs offers several advantages over chemical methods, including milder reaction conditions, higher regioselectivity, and reduced byproduct formation.[4] Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high specificity. This guide will focus on the practical aspects of synthesizing 1,2-dipalmitoleoyl-sn-glycerol using enzymatic approaches.

Enzymatic Synthesis Strategies

The two primary enzymatic strategies for the synthesis of 1,2-dipalmitoleoyl-sn-glycerol are lipase-catalyzed esterification of glycerol with palmitoleic acid and lipase-catalyzed glycerolysis of a starting oil rich in palmitoleic acid.

Lipase-Catalyzed Esterification

This is a direct approach where glycerol is esterified with two molecules of palmitoleic acid. The choice of lipase is critical to ensure the formation of the desired sn-1,2-isomer over the thermodynamically more stable sn-1,3-isomer. While many lipases are sn-1,3 specific, some, like Candida antarctica lipase B (often immobilized as Novozym 435), can be used to produce a mixture of isomers, from which the sn-1,2 form can be isolated.[4]

Lipase-Catalyzed Glycerolysis

In this method, a triacylglycerol (TAG) source rich in palmitoleic acid is reacted with glycerol in the presence of a lipase. The lipase catalyzes the partial hydrolysis of the TAG and the subsequent esterification of the resulting mono- and diacylglycerols with glycerol. This method is often more cost-effective if a suitable natural oil is available.

Key Experimental Parameters and Quantitative Data

The yield and isomeric purity of the final product are highly dependent on several reaction parameters. The following tables summarize key parameters and results from studies on the enzymatic synthesis of various DAGs, which can serve as a starting point for the optimization of 1,2-dipalmitoleoyl-sn-glycerol synthesis.

Table 1: Lipase-Catalyzed Esterification Parameters for Diacylglycerol Synthesis

| Parameter | Value Range | Reference |

| Enzyme | Novozym 435, Lipozyme RM IM | [4] |

| Substrates | Glycerol, Free Fatty Acids | [4] |

| Molar Ratio (Fatty Acid:Glycerol) | 1:2 to 2:1 | [4] |

| Temperature | 40-70 °C | [4] |

| Reaction Time | 4-24 hours | [5] |

| Solvent | Solvent-free or organic solvent (e.g., hexane) | [4] |

| Water Activity | < 0.1 | [6] |

| DAG Yield | 40-60% | [4] |

Table 2: Lipase-Catalyzed Glycerolysis Parameters for Diacylglycerol Synthesis

| Parameter | Value Range | Reference |

| Enzyme | Lipozyme RM IM, Novozym 435 | [5] |

| Substrates | Triacylglycerol, Glycerol | [5] |

| Molar Ratio (Oil:Glycerol) | 1:1 to 1:2 | [5] |

| Temperature | 45-65 °C | [5] |

| Reaction Time | 8-24 hours | [5] |

| Enzyme Loading | 5-15% (w/w of substrates) | [5] |

| Agitation Speed | 300-600 rpm | [5] |

| DAG Yield | up to 61.76% | [5] |

| TAG Conversion | up to 76.26% | [5] |

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and purification of 1,2-dipalmitoleoyl-sn-glycerol based on established methods for other diacylglycerols. Optimization will be necessary to achieve high yields and purity for this specific molecule.

Protocol 1: Lipase-Catalyzed Esterification of Glycerol and Palmitoleic Acid

Materials:

-

Glycerol (anhydrous)

-

Palmitoleic acid (high purity)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane (optional, for solvent-based reaction)

-

Molecular sieves (3Å)

Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Temperature controller

-

Vacuum pump

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a clean, dry, jacketed glass reactor, add glycerol and palmitoleic acid in a 1:2 molar ratio.

-

If using a solvent, add anhydrous hexane.

-

Add molecular sieves to maintain low water activity.

-

Add the immobilized lipase (e.g., 10% w/w of total substrates).

-

-

Reaction Conditions:

-

Set the reaction temperature to 60°C.

-

Stir the mixture at 300 rpm.

-

Apply a vacuum to remove any water produced during the reaction.

-

Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by taking samples periodically for analysis by TLC or HPLC.

-

-

Enzyme Removal:

-

Once the reaction has reached the desired conversion, stop the stirring and heating.

-

If a solvent was used, dilute the mixture with additional hexane.

-

Filter the reaction mixture to remove the immobilized lipase. The lipase can be washed with hexane and dried for potential reuse.

-

-

Solvent Removal:

-

If a solvent was used, remove it using a rotary evaporator.

-

Protocol 2: Purification by Molecular Distillation

Molecular distillation is a highly effective method for purifying DAGs from the reaction mixture, which may contain unreacted free fatty acids, glycerol, monoacylglycerols, and triacylglycerols.[7][8][9]

Equipment:

-

Short-path molecular distillation unit

Procedure:

-

First Stage (Removal of Lighter Components):

-

Set the evaporator temperature to approximately 180-200°C.

-

Set the condenser temperature to 60-70°C.

-

Maintain a high vacuum (e.g., <0.1 Pa).

-

Feed the crude reaction mixture into the evaporator.

-

Unreacted glycerol, free fatty acids, and monoacylglycerols will be distilled off and collected as the distillate. The residue will be enriched in di- and triacylglycerols.

-

-

Second Stage (Separation of DAG from TAG):

-

Collect the residue from the first stage.

-

Increase the evaporator temperature to 230-250°C.

-

Maintain the condenser temperature at 70-80°C and a high vacuum.

-

The diacylglycerol fraction will be distilled, and the heavier triacylglycerol fraction will remain as the residue.

-

Collect the diacylglycerol-rich distillate.

-

Note: The optimal temperatures and pressures for molecular distillation will depend on the specific composition of the reaction mixture and should be determined empirically.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the enzymatic synthesis and purification of 1,2-dipalmitoleoyl-sn-glycerol is depicted below.

Caption: General workflow for the enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol.

Diacylglycerol Signaling Pathway

sn-1,2-Diacylglycerols are key signaling molecules that activate Protein Kinase C (PKC). The following diagram illustrates this canonical signaling pathway.

Caption: The canonical sn-1,2-diacylglycerol signaling pathway via Protein Kinase C.

Conclusion

The enzymatic synthesis of 1,2-dipalmitoleoyl-sn-glycerol represents a promising avenue for the production of a highly specific and biologically active lipid molecule. While direct, optimized protocols are not yet widely available in the literature, this guide provides a comprehensive framework based on established methods for the synthesis of other diacylglycerols. By carefully selecting the appropriate lipase and optimizing reaction conditions for either esterification or glycerolysis, followed by a robust purification strategy such as molecular distillation, researchers can effectively produce 1,2-dipalmitoleoyl-sn-glycerol for applications in drug development and the study of cellular signaling. The provided workflow and signaling pathway diagrams offer a clear visual representation of the key processes involved, from synthesis to biological function. Further research is warranted to refine the synthesis of this specific diacylglycerol and to fully elucidate its unique biological activities.

References

- 1. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular distillation and characterization of diacylglycerol‐enriched palm olein | Semantic Scholar [semanticscholar.org]

Technical Guide: Chemical Synthesis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the chemical synthesis of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a specific diacylglycerol (DAG) with defined stereochemistry and unsaturated acyl chains. Diacylglycerols are critical second messengers in cellular signaling and key intermediates in lipid metabolism. The precise chemical synthesis of specific DAG isomers is essential for studying their biological functions and for potential therapeutic applications. This guide outlines a detailed, multi-step synthetic route starting from commercially available glycerol. The synthesis involves a strategic sequence of protection, acylation, and deprotection steps to achieve the desired regioselectivity and stereospecificity. Detailed experimental protocols for each step are provided, along with methods for purification and characterization of the intermediates and the final product.

Introduction

This compound is a diacylglycerol molecule containing two palmitoleic acid (16:1, n-7) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The sn (stereospecifically numbered) designation indicates that the chirality at the C2 position of the glycerol is defined. These molecules play a crucial role in a variety of cellular processes, including the activation of protein kinase C (PKC) isozymes and the regulation of membrane dynamics. The presence of the unsaturated (Z)-alkenyl chains influences the physical properties of the lipid and its biological activity.

The chemical synthesis of such a specific diacylglycerol presents several challenges, primarily centered around achieving the correct regioselectivity of the acylation and maintaining the stereochemical integrity of the glycerol backbone. A common strategy to overcome these challenges is the use of protecting groups to selectively block certain hydroxyl groups of the glycerol while others are acylated. This guide details a rational synthetic approach to selectively synthesize this compound.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process starting from glycerol. The overall strategy is depicted in the workflow diagram below. The key is the use of a trityl protecting group for the primary hydroxyl at the sn-3 position, which allows for the selective acylation of the sn-1 and sn-2 hydroxyls.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| Glycerol | Sigma-Aldrich | ≥99.5% |

| Benzaldehyde | Sigma-Aldrich | ≥99% |

| p-Toluenesulfonic acid monohydrate | Sigma-Aldrich | ≥98.5% |

| (9Z)-Hexadecenoic acid (Palmitoleic acid) | Cayman Chemical | ≥99% |

| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |

| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |

| Palladium on carbon (10%) | Sigma-Aldrich | |

| Trityl chloride | Sigma-Aldrich | 97% |

| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |

| Diethyl ether | Fisher Scientific | Anhydrous, ≥99.0% |

| Hexane | Fisher Scientific | HPLC Grade |

| Ethyl acetate | Fisher Scientific | HPLC Grade |

| Boric acid | Sigma-Aldrich | ≥99.5% |

Step 1: Synthesis of 1,3-O-Benzylidene-sn-glycerol

This step protects the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol.

Protocol:

-

To a solution of glycerol (1.0 eq) in benzene, add benzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After the theoretical amount of water is collected, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Acylation of 1,3-O-Benzylidene-sn-glycerol

The free secondary hydroxyl group at the sn-2 position is acylated with (9Z)-hexadecenoic acid.

Protocol:

-

Dissolve 1,3-O-benzylidene-sn-glycerol (1.0 eq), (9Z)-hexadecenoic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification.

Step 3: Removal of the Benzylidene Protecting Group

The benzylidene group is removed by hydrogenolysis to yield the sn-2 acylated glycerol.

Protocol:

-

Dissolve the crude 1,3-O-benzylidene-2-O-(9Z-hexadecenoyl)-sn-glycerol from the previous step in ethyl acetate.

-

Add 10% palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-O-(9Z-hexadecenoyl)-sn-glycerol.

Step 4: Selective Protection of the sn-3 Hydroxyl Group

The primary hydroxyl group at the sn-3 position is selectively protected with a bulky trityl group.

Protocol:

-

Dissolve 2-O-(9Z-hexadecenoyl)-sn-glycerol (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (1.1 eq) in portions to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 5: Acylation of the sn-1 and sn-2 Hydroxyl Groups

The remaining free hydroxyl groups at the sn-1 and sn-2 positions are acylated with (9Z)-hexadecenoic acid.

Protocol:

-

Follow the same procedure as in Step 2, using 3-O-trityl-2-O-(9Z-hexadecenoyl)-sn-glycerol (1.0 eq) as the starting material and (9Z)-hexadecenoic acid (1.2 eq).

-

After workup, purify the crude 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol by column chromatography on silica gel.

Step 6: Deprotection of the Trityl Group

The final step is the removal of the trityl protecting group under mild acidic conditions to prevent acyl migration.

Protocol:

-

Dissolve the purified 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol in a mixture of DCM and methanol.

-

Add a catalytic amount of a mild acid, such as boric acid or pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel impregnated with boric acid (to prevent acyl migration) using a hexane-ethyl acetate gradient.

Purification and Characterization

Purification Data

| Step | Product | Purification Method | Typical Yield (%) |

| 1 | 1,3-O-Benzylidene-sn-glycerol | Column Chromatography | 70-80 |

| 2 | 1,3-O-Benzylidene-2-O-(9Z-hexadecenoyl)-sn-glycerol | - | >90 (crude) |

| 3 | 2-O-(9Z-hexadecenoyl)-sn-glycerol | - | >95 (crude) |

| 4 | 3-O-Trityl-2-O-(9Z-hexadecenoyl)-sn-glycerol | Column Chromatography | 60-70 |

| 5 | 1,2-di-O-(9Z-hexadecenoyl)-3-O-trityl-sn-glycerol | Column Chromatography | 75-85 |

| 6 | This compound | Column Chromatography | 80-90 |

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase is a mixture of hexane and ethyl acetate. Visualization can be achieved using a phosphomolybdic acid stain or iodine vapor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the structure of the synthesized compounds. The chemical shifts and coupling constants of the glycerol backbone protons are characteristic and can be used to confirm the positions of the acyl chains.

-

Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.

Signaling Pathways and Logical Relationships

The synthesized this compound is a key signaling molecule. Its primary role is the activation of Protein Kinase C (PKC), which is a crucial node in many signaling pathways.

Caption: Simplified signaling pathway involving 1,2-diacylglycerol (DAG).

Conclusion

This technical guide provides a detailed and actionable protocol for the chemical synthesis of this compound. The described multi-step approach, utilizing protecting group chemistry, allows for the regioselective and stereospecific synthesis of this important signaling lipid. The successful synthesis and purification of this molecule will enable researchers to further investigate its precise biological roles and explore its potential as a therapeutic agent. Careful execution of the described protocols and thorough characterization of the products are crucial for obtaining high-purity this compound for research and development purposes.

A Technical Guide to the Physical Properties of 1,2-Dipalmitoleoyl-sn-glycerol for Researchers and Drug Development Professionals

Introduction

1,2-Dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) molecule that plays a significant role in various biological processes. As a key second messenger in cellular signaling, it is instrumental in the activation of protein kinase C (PKC), a family of enzymes involved in a multitude of cellular functions, including cell proliferation, differentiation, and apoptosis. Its physical properties are crucial for understanding its behavior in biological membranes and for its application in drug delivery systems and other biomedical research. This technical guide provides a comprehensive overview of the known physical properties of 1,2-dipalmitoleoyl-sn-glycerol, details relevant experimental protocols for its characterization, and illustrates its central role in signaling pathways.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1,2-Dipalmitoyl-sn-glycerol (as a proxy for 1,2-Dipalmitoleoyl-sn-glycerol)

| Property | Value | Source |

| Molecular Formula | C35H68O5 | [1] |

| Molecular Weight | 568.9 g/mol | [1] |

| Melting Point | 66-69 °C | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Storage Temperature | -20°C | [2] |

Table 2: Solubility of 1,2-Dipalmitoyl-sn-glycerol

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | [2] |

| Dimethylformamide (DMF) | 20 mg/ml | [5] |

| Dimethyl sulfoxide (DMSO) | 5 mg/ml | [5] |

| Ethanol | 30 mg/ml | [5] |

| Phosphate-buffered saline (PBS, pH 7.2) | 0.25 mg/ml | [5] |

Signaling Pathway of Diacylglycerol

1,2-Diacylglycerols are critical signaling molecules generated at the cell membrane. A primary and well-characterized pathway involves the activation of Protein Kinase C (PKC). This signaling cascade is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. DAG then recruits and activates PKC at the membrane, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[6][7][8] This pathway is implicated in numerous physiological and pathological processes, including insulin resistance.[6][8][9]

References

- 1. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 3. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 9. pnas.org [pnas.org]

The Emergence of a Niche Second Messenger: A Technical Guide to 1,2-Dipalmitoleoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers that modulate a wide array of cellular processes, primarily through the activation of Protein Kinase C (PKC) isoforms. While the roles of saturated and polyunsaturated DAGs have been extensively studied, the specific functions of monounsaturated species such as 1,2-dipalmitoleoyl-sn-glycerol remain less characterized. This technical guide provides a comprehensive overview of 1,2-dipalmitoleoyl-sn-glycerol, consolidating the current understanding of its synthesis, signaling pathways, and the methodologies to study its cellular functions. Due to the limited direct research on this specific molecule, this guide extrapolates from data on structurally related unsaturated diacylglycerols to present a robust framework for future investigation.

Introduction to Diacylglycerol Signaling

Diacylglycerol is a key signaling lipid produced from the hydrolysis of membrane phospholipids by phospholipase C (PLC). Upon generation, DAG recruits and activates a variety of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The stereoisomer sn-1,2-diacylglycerol is the biologically active form. The acyl chain composition of DAG molecules can significantly influence their signaling properties, with unsaturated DAGs generally exhibiting higher potency in PKC activation compared to their saturated counterparts.[1][2] 1,2-dipalmitoleoyl-sn-glycerol, a diacylglycerol with two C16:1 fatty acid chains, represents a specific monounsaturated species whose unique role in cellular signaling is an emerging area of interest.

Synthesis and Metabolism of 1,2-Dipalmitoleoyl-sn-glycerol

The cellular pool of 1,2-dipalmitoleoyl-sn-glycerol is primarily generated through the enzymatic hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Agonist stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can trigger this cascade.

In vitro synthesis of 1,2-dipalmitoleoyl-sn-glycerol can be achieved through both chemical and enzymatic methods. Enzymatic synthesis using specific lipases is often preferred for its stereospecificity.[3][4][5]

A generalized workflow for the synthesis is depicted below:

Figure 1. Biosynthetic pathway of 1,2-dipalmitoleoyl-sn-glycerol.

Once synthesized, the signaling activity of 1,2-dipalmitoleoyl-sn-glycerol is terminated by its conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or its incorporation into triglycerides.

Signaling Pathways and Cellular Effectors

The primary downstream effectors of 1,2-dipalmitoleoyl-sn-glycerol are proteins containing a C1 domain, a conserved zinc-finger motif that recognizes DAG and phorbol esters.[6]

Protein Kinase C (PKC) Activation

1,2-dipalmitoleoyl-sn-glycerol is expected to be a potent activator of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[7] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and promotes the kinase's catalytic activity. Unsaturated diacylglycerols generally exhibit a higher affinity for PKC compared to saturated ones, suggesting that 1,2-dipalmitoleoyl-sn-glycerol would be a more potent activator than its saturated counterpart, 1,2-dipalmitoyl-sn-glycerol.[1][2]

Figure 2. PKC activation by 1,2-dipalmitoleoyl-sn-glycerol.

Other C1 Domain-Containing Proteins

Beyond PKC, other proteins with C1 domains can be regulated by 1,2-dipalmitoleoyl-sn-glycerol, including:

-

Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras and Rap small G-proteins.

-

Chimaerins: These are Rac-GTPase activating proteins.

-

Munc13 proteins: These are involved in synaptic vesicle priming.

The specific acyl chain composition of DAG can lead to differential recruitment of these effector proteins.[8]

Quantitative Data

Direct quantitative data for 1,2-dipalmitoleoyl-sn-glycerol is scarce in the literature. The following tables provide estimated values based on studies of other unsaturated diacylglycerols.

Table 1: Estimated Binding Affinities and Activation Constants for PKC

| Parameter | Value | Notes |

| PKC Binding Affinity (Kd) | 0.1 - 1 µM | Estimated based on data for other monounsaturated DAGs. Saturated DAGs typically have Kd values in the 1-10 µM range. |

| PKC Activation (EC50) | 1 - 10 mol% in vesicles | Refers to the mole percentage of DAG in lipid vesicles required for half-maximal PKC activation. Unsaturated DAGs are generally more potent.[1][2] |

Table 2: Typical Cellular Concentrations of Diacylglycerol Species

| Cellular Compartment | Basal Concentration (pmol/mg protein) | Stimulated Concentration (pmol/mg protein) | Notes |

| Whole Cell | 100 - 500 | 500 - 2000 | Total DAG levels. The concentration of specific species like 1,2-dipalmitoleoyl-sn-glycerol is a fraction of this total.[9][10] |

| Plasma Membrane | 50 - 200 | 300 - 1200 | DAG is transiently concentrated at the plasma membrane upon receptor stimulation. |

Experimental Protocols

Chemical Synthesis of 1,2-Dipalmitoleoyl-sn-glycerol

This protocol is adapted from methods for synthesizing other diacylglycerols.[11][12]

Materials:

-

sn-Glycerol-3-phosphate

-

Palmitoleoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Dissolve sn-Glycerol-3-phosphate in a mixture of pyridine and DCM.

-

Cool the reaction mixture to 0°C.

-

Slowly add palmitoleoyl chloride (2.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the lipid product with DCM.

-

Wash the organic layer with dilute HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1,2-dipalmitoleoyl-sn-glycero-3-phosphate.

-

Hydrolyze the phosphate group using a suitable phosphatase to yield 1,2-dipalmitoleoyl-sn-glycerol.

-

Confirm the structure and purity using NMR and mass spectrometry.

Figure 3. Workflow for chemical synthesis of 1,2-dipalmitoleoyl-sn-glycerol.

In Vitro PKC Kinase Assay

This protocol outlines a method to measure the activation of PKC by 1,2-dipalmitoleoyl-sn-glycerol.[13][14][15]

Materials:

-

Purified PKC isoform

-

1,2-Dipalmitoleoyl-sn-glycerol

-

Phosphatidylserine (PS)

-

Triton X-100

-

PKC substrate peptide (e.g., PepTag® C1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

Procedure:

-

Prepare mixed micelles of PS and varying concentrations of 1,2-dipalmitoleoyl-sn-glycerol in Triton X-100.

-

In a reaction tube, combine the kinase reaction buffer, the mixed micelles, and the purified PKC enzyme.

-

Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Lipid-Protein Binding Assay (Liposome Co-sedimentation)

This assay determines the binding of a C1 domain-containing protein to membranes containing 1,2-dipalmitoleoyl-sn-glycerol.[16][17]

Materials:

-

Purified C1 domain-containing protein (e.g., GST-PKC-C1)

-

1,2-Dipalmitoleoyl-sn-glycerol

-

Phosphatidylcholine (PC)

-

Phosphatidylserine (PS)

-

Liposome preparation equipment (e.g., extruder)

-

Ultracentrifuge

Procedure:

-

Prepare large unilamellar vesicles (LUVs) composed of PC, PS, and varying concentrations of 1,2-dipalmitoleoyl-sn-glycerol by extrusion.

-

Incubate the purified protein with the prepared liposomes in a binding buffer.

-

Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.

-

Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein).

-

Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

References

- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 6. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orbit.dtu.dk [orbit.dtu.dk]

A Technical Guide to the Biological Functions of Specific Diacylglycerol (DAG) Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Diacylglycerol (DAG) Isomers

Diacylglycerol (DAG) is a pivotal lipid molecule that functions as a precursor for the biosynthesis of various glycerolipids and, critically, as a second messenger in a multitude of cellular signaling pathways. The biological activity of DAG is not monolithic; it is highly dependent on its specific isomeric form. The diversity in DAG's chemical structure arises from two main features: the position of the fatty acyl chains on the glycerol backbone and the chemical nature of these fatty acids.

-

Positional Isomers: DAG exists as two primary positional isomers: 1,2-diacylglycerol and 1,3-diacylglycerol, which differ in the esterification points of the fatty acids on the glycerol backbone.

-

Stereoisomers: Due to the prochiral nature of the glycerol backbone, 1,2-diacylglycerol exists as two stereoisomers: sn-1,2-diacylglycerol and sn-2,3-diacylglycerol, where sn stands for stereospecific numbering.

It is the sn-1,2-DAG isoform that is predominantly recognized as the signaling-competent molecule, primarily generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). In contrast, 1,3-DAG is generally considered a metabolic intermediate in the biosynthesis and breakdown of triacylglycerols (TAGs) and is less effective as a signaling molecule. The specific fatty acid composition of DAG further diversifies its function, influencing the activation of downstream effector proteins.

Metabolic Pathways and Isomer Generation

The cellular concentration of specific DAG isomers is tightly regulated by the coordinated action of various enzymes. The primary route for generating the signaling-active sn-1,2-DAG is through the activation of PLC in response to extracellular stimuli. This DAG can then be either phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), terminating its signaling role, or hydrolyzed by DAG lipases (DAGL) to monoacylglycerol (MAG).

Caption: Metabolic pathways governing the generation and fate of key DAG isomers.

Signaling Functions of Specific DAG Isomers

The signaling capacity of DAG is almost exclusively attributed to the sn-1,2 isomer. Its unique stereochemistry allows it to bind to specific C1 domains on effector proteins, inducing conformational changes that lead to their activation.

Differential Activation of Protein Kinase C (PKC) Isoforms

A primary and well-characterized function of sn-1,2-DAG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.

-

sn-1,2-DAG vs. 1,3-DAG: Studies have consistently shown that sn-1,2-diacylglycerols are significantly more potent activators of PKC than 1,3-diacylglycerols. For instance, 1,2-sn-dioleoylglycerol (1,2-DOG) is more effective at promoting the binding of PKCα to lipid vesicles compared to 1,3-dioleoylglycerol (1,3-DOG). This specificity underscores the importance of the sn-1,2 configuration for inducing the proper conformational change in PKC for its activation.

-

Influence of Fatty Acyl Chains: The fatty acid composition of sn-1,2-DAG introduces another layer of regulatory complexity, enabling differential activation of various PKC isoforms. Unsaturated fatty acids in the sn-2 position are generally more effective activators. For example, DAGs containing polyunsaturated fatty acids like arachidonic acid (in 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG) can exert significantly different stimulatory effects on PKC isoforms compared to those containing docosahexaenoic acid (DHA) or eicosapentaenoic acid (EPA). This differential regulation may be responsible for the diverse in vivo effects of various dietary fats.

Caption: Differential activation of Protein Kinase C (PKC) isoforms by DAG isomers.

Table 1: Summary of PKC Isoform Activation by Different sn-1,2-DAG Species

This table summarizes the relative activation efficiency of various PKC isoforms by specific sn-1,2-DAG molecules, highlighting the specificity conferred by the fatty acyl chains.

| PKC Isoform | DAG Species (sn-1/sn-2) | Relative Activation Efficiency | Reference |

| PKCα | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Higher activation compared to SDG and SEG | |

| 1-stearoyl-2-docosahexaenoyl-glycerol (SDG) | Lower activation compared to SAG | ||

| 1-stearoyl-2-eicosapentaenoyl-glycerol (SEG) | Lower activation compared to SAG | ||

| PKCβI | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Lower activation compared to SDG and SEG | |

| 1-stearoyl-2-docosahexaenoyl-glycerol (SDG) | Higher activation compared to SAG | ||

| 1-stearoyl-2-eicosapentaenoyl-glycerol (SEG) | Higher activation compared to SAG | ||

| PKCγ | SAG, SDG, SEG | No significant difference in activation among species | |

| PKCδ | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Higher activation compared to SDG and SEG | |

| PKCε | 1-stearoyl-2-arachidonoyl-glycerol (SAG) | Potent activator |

Activation of Transient Receptor Potential (TRP) Channels

Certain members of the Transient Receptor Potential (TRP) channel family, particularly TRPC3, TRPC6, and TRPC7, are directly activated by sn-1,2-DAG. This activation is independent of PKC and represents a distinct branch of DAG signaling.

-

Direct Gating Mechanism: DAG is thought to directly bind to the channel or a closely associated protein, causing a conformational change that opens the channel pore and allows cation influx, primarily Ca²⁺ and Na⁺. This provides a rapid, membrane-delimited signaling pathway.

-

PKC-Mediated Regulation: In addition to direct activation, DAG can also modulate TRP channel activity indirectly via PKC. For some channels, such as TRPV1, PKC-mediated phosphorylation can sensitize the channel to other stimuli, contributing to phenomena like thermal hyperalgesia. Conversely, for channels like TRPC3, TRPC4, and TRPC5, PKC activation can be inhibitory.

-

Role of Fatty Acyl Chains: Similar to PKC, the activation of TRP channels can be influenced by the fatty acid composition of DAG. For example, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) has been shown to induce Ca²⁺ influx through TRPC6 channels.

A Technical Guide to the Mechanism of Action of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,2-di-(9Z-hexadecenoyl)-sn-glycerol, a member of the diacylglycerol (DAG) class of lipids, is a pivotal second messenger in intracellular signaling. While direct research on this specific molecule is limited, its mechanism of action is understood through the extensive study of the diacylglycerol family. The primary mode of action for DAGs is the activation of Protein Kinase C (PKC) isoforms, which orchestrates a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The signaling is tightly regulated by Diacylglycerol Kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby attenuating PKC-mediated pathways while initiating PA-driven signals. This document provides an in-depth overview of this mechanism, supported by data from structurally similar DAG analogs, details key experimental methodologies, and presents signaling pathways and workflows through structured diagrams.

Introduction to Diacylglycerol Signaling

Diacylglycerols (DAGs) are transient lipid molecules generated at cellular membranes, primarily through the hydrolysis of phosphoinositides by phospholipase C (PLC). They function as critical signaling hubs, translating extracellular signals into intracellular responses. This compound, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a specific DAG species containing two 16-carbon monounsaturated fatty acyl chains (palmitoleic acid) esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its signaling capacity is intrinsically linked to its ability to modulate the activity of key effector proteins at the membrane.

Core Mechanism: Activation of Protein Kinase C (PKC)

The most well-characterized function of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] DAG acts as a crucial allosteric activator for conventional (cPKC) and novel (nPKC) isoforms.

2.1 The PKC Activation Cascade The activation is a multi-step process:

-

Generation: An external stimulus (e.g., growth factor, neurotransmitter) activates a receptor, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.

-

Translocation: For cPKC isoforms, the IP3-mediated release of intracellular Ca2+ induces a conformational change in the kinase, prompting its translocation from the cytosol to the plasma membrane.

-

Docking and Activation: At the membrane, DAG, in conjunction with the phospholipid phosphatidylserine (PS), binds to the C1 domain of PKC. This binding event stabilizes the active conformation of the kinase, relieving autoinhibition and enabling it to phosphorylate its downstream substrates.

Studies on DAG analogs have revealed that this interaction is highly specific. Activation requires the 3-hydroxyl group and both carbonyl moieties of the glycerol backbone, suggesting a three-point attachment to the PKC-phosphatidylserine-Ca2+ complex.[2][3]

Metabolic Regulation via Diacylglycerol Kinase (DGK)

The cellular response to DAG is transient and tightly controlled. Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in terminating DAG signaling.[4] They phosphorylate DAG at the sn-3 hydroxyl group, converting it to phosphatidic acid (PA).[5]

This enzymatic conversion serves two purposes:

-

Signal Termination: By consuming DAG, DGKs reduce the pool available to activate PKC, thus dampening the signal.

-

Signal Propagation: The product, PA, is itself a signaling lipid that can activate a different set of downstream effectors, including mTOR and certain tyrosine kinases.[5]

Downstream Cellular and Physiological Effects

The activation of the DAG-PKC signaling axis has pleiotropic effects that are highly context-dependent. Studies using cell-permeable DAG analogs, such as 1,2-dioctanoyl-sn-glycerol (diC8), have provided insight into these downstream functions.

-

Neuronal Development: In embryonic chicken spinal cord explants, diC8 demonstrated dose-dependent effects on neurite outgrowth. A low dose (5 µM) stimulated outgrowth, while a high dose (60 µM) was inhibitory and caused significant changes in growth cone morphology, including an accumulation of F-actin.[7] This suggests a role for PKC in regulating the actin cytoskeleton during neuronal pathfinding.[7]

-

Metabolism: Aberrant accumulation of DAG in tissues like the liver and muscle is linked to insulin resistance.[1] DAG-activated PKC isoforms can phosphorylate and inhibit components of the insulin signaling pathway, contributing to the pathophysiology of type 2 diabetes.[1]

-

Inflammation and Cancer: As a central signaling node, the DAG-PKC pathway is implicated in inflammatory responses and the regulation of cell proliferation and survival, making it a target of interest in cancer and inflammatory diseases.[5][8]

Quantitative Data Summary

Direct quantitative data for this compound are scarce in the literature. The following tables summarize relevant data from studies on common DAG analogs, which provide a framework for understanding the potency and kinetics of the broader class of molecules.

Table 1: Kinetic Parameters of Diacylglycerol Kinase with DAG Analogs

| Enzyme Source | Substrate (Analog) | KM (µM) | KI (µM) | Inhibitor | Reference |

|---|---|---|---|---|---|

| Pig Brain (partially purified) | sn-1,2-dioctanoylglycerol | 24 | - | - | [9] |

| Pig Brain (partially purified) | - | - | 58 | dioctanoylethylene glycol | [9] |

| Pig Brain (partially purified) | - | - | 91 | 1-monooleoylglycerol |[9] |

Table 2: Concentration-Dependent Effects of DAG Analogs on Cellular Systems

| System | Analog | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| Embryonic Chicken Neurons | sn-1,2-dioctanoylglycerol (diC8) | 5 | ~25% stimulation of neurite outgrowth | [7] |

| Embryonic Chicken Neurons | sn-1,2-dioctanoylglycerol (diC8) | 30-60 | ~37% reduction of neurite outgrowth; retraction of filopodia | [7] |

| Human Platelets | dioctanoylethylene glycol | 100 | 70-100% inhibition of DAG phosphorylation |[9] |

Key Experimental Protocols

The mechanism of action of DAGs has been elucidated through various in vitro and cell-based assays.

6.1 In Vitro PKC Activity Assay (Mixed Micellar Method)

This assay is designed to determine the ability of a DAG species to activate PKC in a controlled, cell-free environment. It relies on the formation of mixed micelles containing phospholipids and the test compound.

Protocol Outline:

-

Micelle Preparation: Prepare mixed micelles by sonicating a mixture of a detergent (e.g., Triton X-100), a phospholipid cofactor (e.g., phosphatidylserine), and the test diacylglycerol (e.g., this compound) in a buffered solution.

-

Reaction Initiation: Combine the mixed micelles with purified PKC enzyme, a peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation site), Ca2+, and radiolabeled [γ-32P]ATP in a reaction buffer.

-

Incubation: Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 10-20 minutes at 30°C).

-

Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing and Scintillation Counting: Wash the paper to remove unincorporated [γ-32P]ATP. The amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. This value is directly proportional to PKC activity.

Conclusion and Future Directions

This compound, as a member of the sn-1,2-diacylglycerol family, functions as a potent second messenger primarily through the activation of Protein Kinase C. Its signaling is dynamically regulated by the metabolic activity of Diacylglycerol Kinase, which converts it to phosphatidic acid. This central mechanism allows it to influence a vast range of cellular functions, from cytoskeletal rearrangement to metabolic control.

While the general mechanism is well-established, a significant opportunity exists for future research to investigate the specific effects of the palmitoleoyl acyl chains. Studies should focus on whether the unique structure of this compound confers differential affinity for specific PKC or DGK isoforms, or if it alters the biophysical properties of the membrane in a way that uniquely modulates signal transduction. Such research would be invaluable for drug development professionals seeking to design targeted modulators of lipid signaling pathways.

References

- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Diacylglycerol Kinase ε in Adipose Tissues: A Crosstalk Between Signal Transduction and Energy Metabolism [frontiersin.org]

- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation of sn-1,2-diacylglycerol second messengers by diacylglycerol kinase. Inhibition by diacylglycerol analogs in vitro and in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biophysical Role of 1,2-Dipalmitoleoyl-sn-glycerol in Cellular Membranes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of 1,2-dipalmitoleoyl-sn-glycerol (16:1 DAG) in membrane biophysics. As a key second messenger, the physical properties of diacylglycerols (DAGs) are critical to their function in cellular signaling, particularly in the activation of Protein Kinase C (PKC) and other downstream effectors. This document summarizes the known biophysical characteristics of 16:1 DAG, including estimations of its phase transition temperature, area per lipid, and effects on membrane bending modulus, drawing upon data from closely related monounsaturated diacylglycerols. Detailed experimental protocols for investigating the properties of DAG-containing membranes using Differential Scanning Calorimetry (DSC), Langmuir trough analysis, and fluorescence microscopy are provided. Furthermore, this guide illustrates the canonical DAG-mediated signaling pathway and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

1,2-Dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) species characterized by two 16-carbon monounsaturated fatty acyl chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. In the landscape of membrane biophysics, DAGs are not merely metabolic intermediates but pivotal signaling molecules. Their transient generation at the cell membrane, primarily through the hydrolysis of phosphoinositides, initiates a cascade of cellular events. The biophysical properties of a specific DAG species, dictated by its acyl chain length and degree of saturation, profoundly influence its behavior within the lipid bilayer and its interaction with effector proteins.

The presence of cis-double bonds in the palmitoleoyl chains of 1,2-dipalmitoleoyl-sn-glycerol introduces kinks in the hydrocarbon tails, which are expected to disrupt the ordered packing of adjacent phospholipids. This perturbation has significant consequences for membrane fluidity, curvature stress, and the formation of lipid domains. Understanding these biophysical effects is paramount for elucidating the specific roles of 16:1 DAG in health and disease, and for the rational design of therapeutic agents that target DAG-mediated signaling pathways.

Biophysical Properties of 1,2-Dipalmitoleoyl-sn-glycerol

Direct experimental data for the biophysical properties of 1,2-dipalmitoleoyl-sn-glycerol are not extensively available in the current literature. Therefore, the values presented below are estimations based on data from the closely related and well-studied 1,2-dioleoyl-sn-glycerol (18:1 DAG) and general principles of lipid biophysics. The introduction of unsaturation generally lowers the phase transition temperature and increases the area per lipid compared to saturated counterparts.

Quantitative Data Summary

| Property | Estimated Value for 1,2-Dipalmitoleoyl-sn-glycerol (16:1 DAG) | Notes and References |

| Phase Transition Temperature (Tm) | < 0 °C | Diacylglycerols with unsaturated acyl chains, such as 1,2-dioleoyl-sn-glycerol, do not exhibit a sharp gel-to-liquid crystalline phase transition above 0°C. The presence of the cis double bond significantly lowers the melting temperature.[1] |

| Area per Lipid | ~65-75 Ų | This is an estimation based on the area per lipid of 1,2-dioleoyl-sn-glycerol. The shorter acyl chains of 16:1 DAG might result in a slightly smaller area.[2] |

| Effect on Bending Modulus | Decreases | Diacylglycerols, due to their conical shape, are known to induce negative curvature stress and decrease the bending rigidity of lipid membranes, which can facilitate membrane fusion and fission events.[3] |

Signaling Pathways Involving Diacylglycerol

1,2-Dipalmitoleoyl-sn-glycerol, like other sn-1,2-diacylglycerols, is a potent activator of Protein Kinase C (PKC) isoforms. The specific acyl chain composition of DAG can influence the activation of different PKC isoforms, suggesting a mechanism for signal specificity.[4][5][6][7] The canonical signaling pathway leading to and emanating from DAG production is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of membranes containing 1,2-dipalmitoleoyl-sn-glycerol.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of lipid vesicles. For lipids like 1,2-dipalmitoleoyl-sn-glycerol, which are not expected to show a sharp transition, DSC can reveal changes in the phase behavior of a host lipid bilayer upon its incorporation.[8][9]

Methodology:

-

Lipid Film Preparation:

-

Prepare a stock solution of the primary phospholipid (e.g., DPPC) and 1,2-dipalmitoleoyl-sn-glycerol in chloroform at the desired molar ratio.

-

In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Vesicle Hydration:

-

Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature above the Tm of the primary lipid.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load the MLV suspension into the DSC sample cell and an equal volume of buffer into the reference cell.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.

-

Record the differential heat flow as a function of temperature to obtain the thermogram. The peak of the endotherm corresponds to the Tm.

-

Langmuir Trough Analysis

The Langmuir trough technique is used to study the properties of lipid monolayers at an air-water interface. It can provide information about the area per molecule and the compressibility of the lipid film.[10][11][12]

Methodology:

-

Trough Preparation:

-

Clean the Langmuir trough and barriers meticulously.

-

Fill the trough with a subphase (e.g., ultrapure water or a buffer solution).

-

Aspirate the surface to remove any contaminants.

-

-

Monolayer Spreading:

-

Prepare a solution of 1,2-dipalmitoleoyl-sn-glycerol in a volatile solvent like chloroform.

-

Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface.

-

Allow the solvent to evaporate completely (typically 15-20 minutes).

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers.

-

Simultaneously, measure the surface pressure using a Wilhelmy plate or similar sensor.

-

Plot the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.

-

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

Fluorescence microscopy of GUVs allows for the direct visualization of lipid domains and the effects of 1,2-dipalmitoleoyl-sn-glycerol on membrane organization.[13][14][15]

Methodology:

-

GUV Formation:

-

Prepare a lipid mixture in chloroform containing a host phospholipid, 1,2-dipalmitoleoyl-sn-glycerol, and a fluorescent lipid probe (e.g., a headgroup-labeled rhodamine-PE or a tail-labeled Bodipy-PC).

-

Use the electroformation method: deposit the lipid solution onto platinum or ITO-coated glass slides, dry to a film, and assemble into a chamber.

-

Fill the chamber with a sucrose solution and apply a low-frequency AC electric field for several hours to grow GUVs.

-

-

Microscopy Sample Preparation:

-

Harvest the GUVs and transfer them to a microscopy chamber containing a glucose solution of the same osmolarity. The density difference will cause the GUVs to settle at the bottom of the chamber.

-

-

Imaging:

-

Use a confocal or epifluorescence microscope to visualize the GUVs.

-

Acquire images in the equatorial plane of the vesicles.

-

The distribution of the fluorescent probe will reveal the presence and morphology of any lipid domains.

-

Conclusion

1,2-Dipalmitoleoyl-sn-glycerol is a significant, yet under-characterized, signaling lipid. Its unique biophysical properties, stemming from its monounsaturated acyl chains, are critical to its function in modulating membrane structure and activating downstream signaling cascades. While direct experimental data remains sparse, this guide provides a framework for its study, offering estimations of its key biophysical parameters and detailed protocols for its investigation. Further research, including molecular dynamics simulations and direct experimental measurements, will be crucial to fully elucidate the specific role of 1,2-dipalmitoleoyl-sn-glycerol in the complex symphony of cellular signaling. The methodologies and conceptual frameworks presented herein are intended to facilitate these future endeavors.

References

- 1. Diacylglycerols, lysolecithin, or hydrocarbons markedly alter the bilayer to hexagonal phase transition temperature of phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of diacylglycerols with phosphatidylcholine vesicles as studied by differential scanning calorimetry and fluorescence probe depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]